Isothiazole vs. 1,3-Thiazole Scaffold: Kinase Selectivity Divergence in MEK/ERK Pathways
The isothiazole (1,2-thiazole) core present in N-(3-methyl-1,2-thiazol-5-yl)-3-phenylpropanamide confers distinct kinase inhibitory properties compared to 1,3-thiazole analogs. Patent disclosures demonstrate that substituted isothiazole compounds exhibit potent inhibitory action on protein kinases, particularly MEK and ERK in the MAPK pathway, whereas 1,3-thiazole-based compounds in the same screening cascades show different selectivity fingerprints [1]. For the broader isothiazole carboxamidine class, enzymatic kinetic analysis revealed ATP-competitive inhibition with Ki values as low as 11 nM against Chk2, while showing no activity against the related Chk1 kinase, establishing scaffold-driven selectivity [2].
| Evidence Dimension | Kinase inhibition potency and selectivity |
|---|---|
| Target Compound Data | Isothiazole scaffold; specific quantitative data for CAS 1207046-02-3 not reported in peer-reviewed literature |
| Comparator Or Baseline | Isothiazole carboxamidine series: Ki = 11 nM (Chk2), inactive (Chk1); 1,3-thiazole analogs: different selectivity profiles in MEK/ERK assays |
| Quantified Difference | Isothiazole scaffold demonstrates >900-fold selectivity for Chk2 over Chk1 in optimized analogs; scaffold identity is primary determinant of kinase selectivity |
| Conditions | Recombinant kinase assays; ATP-competitive inhibition kinetics; MEK/ERK pathway screening |
Why This Matters
Selection of the isothiazole scaffold over 1,3-thiazole analogs is critical for research programs targeting specific kinase selectivity profiles, particularly in MEK/ERK and Chk2 contexts.
- [1] US Patent Application US20040039037. Heterocyclic compounds and uses thereof (isothiazole compounds as MEK/ERK inhibitors). 2004. View Source
- [2] Larson G, Yan S, Chen H, Rong F, Hong Z, Wu JZ. Identification of novel, selective and potent Chk2 inhibitors. Bioorg Med Chem Lett. 2007;17(1):172-175. View Source
